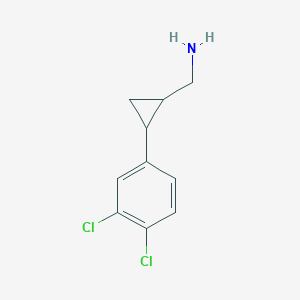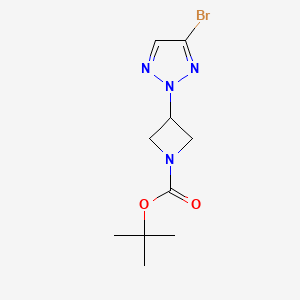![molecular formula C9H10N2OS B13615756 6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
6-(Methoxymethyl)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound that features a benzothiazole core structure Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:
Starting Material: The synthesis begins with commercially available benzo[d]thiazol-2-ol.
Methoxymethylation: The 6-position of the benzo[d]thiazol-2-ol is methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of Imine: The final step involves the formation of the imine functionality at the 2-position. This can be achieved by reacting the intermediate with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial production of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4- and 7-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antidepressant and anticonvulsant properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antidepressant Activity: It increases the concentrations of serotonin and norepinephrine in the brain.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without the methoxymethyl and imine groups.
2-Methylbenzothiazole: Similar structure but with a methyl group at the 2-position.
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: A derivative with a chloro and nitrobenzyl group.
Uniqueness
6-(Methoxymethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of both the methoxymethyl group and the imine functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10N2OS |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
6-(methoxymethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-5-6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
Clave InChI |
LZYWPFYQBCYRCZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C=C1)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)


![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
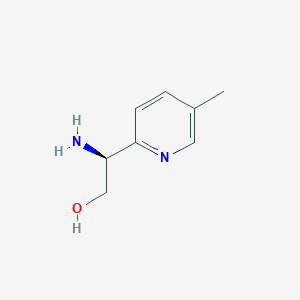
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
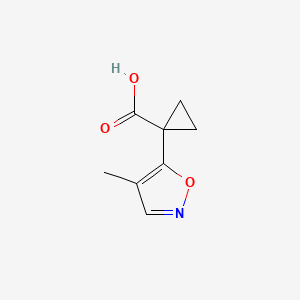
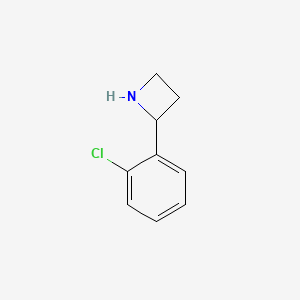
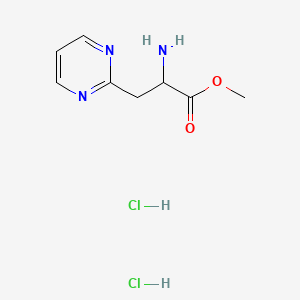
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
